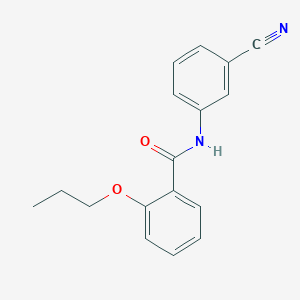

N-(3-cyanophenyl)-2-propoxybenzamide

描述

N-(3-Cyanophenyl)-2-propoxybenzamide is a benzamide derivative with a meta-cyanophenyl substitution on the amide nitrogen and a propoxy group at the C2 position of the benzene ring. This compound has been investigated as a dual-acting inhibitor of HIV-1 RNase H and integrase (IN), demonstrating balanced inhibitory activity with IC50 values in the low micromolar range . Its meta-substitution pattern distinguishes it from para-substituted analogs, which exhibit differing selectivity profiles and inhibitory potencies.

属性

分子式 |

C17H16N2O2 |

|---|---|

分子量 |

280.32g/mol |

IUPAC 名称 |

N-(3-cyanophenyl)-2-propoxybenzamide |

InChI |

InChI=1S/C17H16N2O2/c1-2-10-21-16-9-4-3-8-15(16)17(20)19-14-7-5-6-13(11-14)12-18/h3-9,11H,2,10H2,1H3,(H,19,20) |

InChI 键 |

FAGLCRHJIWNFJA-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C#N |

规范 SMILES |

CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C#N |

产品来源 |

United States |

相似化合物的比较

Substitution Position and Inhibitory Activity

The position of substituents on the phenyl ring significantly impacts biological activity. Key comparisons include:

| Compound | Substituent Position | IC50 RNase H (µM) | IC50 IN (µM) | Selectivity Ratio (RNase H/IN) |

|---|---|---|---|---|

| N-(3-Cyanophenyl)-2-propoxybenzamide | meta-Cyanophenyl | 1.77 | 1.18 | 1.50 |

| Compound 79 (para-substituted analog) | para-Cyanophenyl | 1.77 | 1.18 | 1.50 |

| Compound 80 | meta-Cyanophenyl (modified core) | Reduced activity | Reduced activity | Not reported |

| Compound 83 | para-Cyanophenyl | Higher IC50 | Higher IC50 | Lower selectivity |

- Meta vs. Para Substitution: Meta-substituted analogs (e.g., this compound) exhibit higher selectivity for RNase H inhibition compared to para-substituted derivatives. However, para-substituted compounds like 79 maintain dual inhibitory activity with balanced IC50 values .

- Activity Reduction: Replacing the 4-cyanophenyl group in 83 with 3-cyanophenyl (as in 80) reduces dual inhibition efficacy, suggesting steric or electronic effects at the meta position disrupt target binding .

Structural and Crystallographic Comparisons

- 2-Propoxybenzamide Homologs: The crystal structure of 2-propoxybenzamide shows a dihedral angle of 12.41° between the carboxamide group and benzene ring, compared to 3.30° in 2-pentyloxybenzamide.

- Layer Spacing: The interlayer distance in this compound analogs (3.81 Å) is greater than in 2-propoxybenzamide (3.69 Å), suggesting altered solid-state properties that could impact formulation stability .

Functional Group Modifications

- Benzamide Derivatives in Agrochemicals: While this compound is studied for antiviral activity, structurally related benzamides like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) are used as fungicides. The trifluoromethyl and furanyl groups in these analogs enhance agrochemical efficacy but reduce pharmacological relevance .

Key Research Findings

- Dual Inhibition Balance: this compound achieves a low IC50 ratio (RNase H/IN = 1.5), indicating balanced inhibition critical for synergistic antiviral effects .

- Synthetic Challenges : Meta-substituted benzamides require precise regioselective synthesis, as evidenced by combinatorial approaches using POCl3 and azide intermediates for related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。